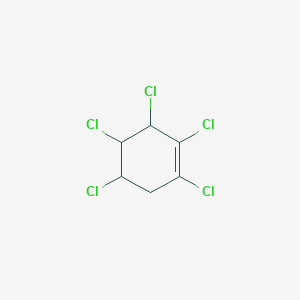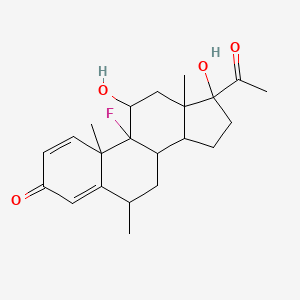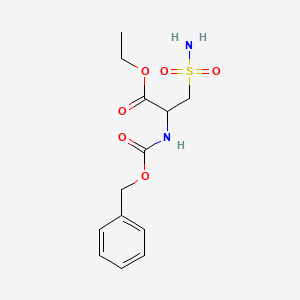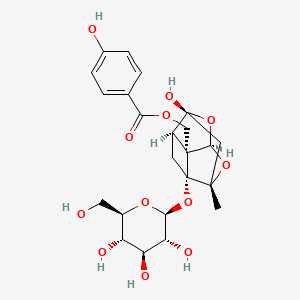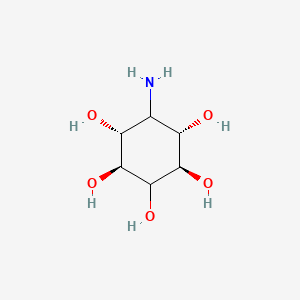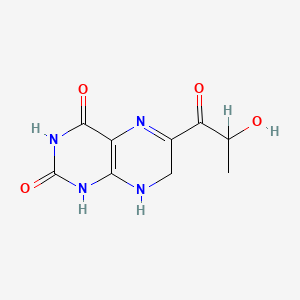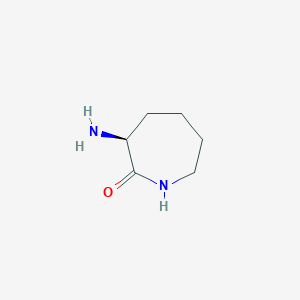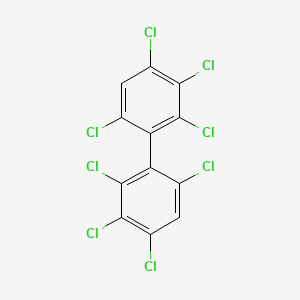
2,2',3,3',4,4',6,6'-Octachlorobiphenyl
Descripción general
Descripción
2,2',3,3',4,4',6,6'-Octachlorobiphenyl (OCBP) is a persistent organic pollutant (POP) that is used in various industrial applications. It is an environmental contaminant that has been found in soil, sediment, and water. OCBP is highly toxic and can cause a range of health effects, including cancer, reproductive problems, and neurological damage.
Aplicaciones Científicas De Investigación
Characteristics and Stability
Researchers have prepared and characterized various polychlorinated biphenyls (PCBs) including 2,2',3,3',4,4',6,6'-octachlorobiphenyls. The study focused on the rotational stability of enantiomers of PCBs, predicting that enantiomers of certain PCBs with axial chirality would be stable at room temperature (Püttmann, Oesch, Robertson, & Mannschreck, 1986).
Chiral Effects on Drug-Metabolizing Enzymes
In a study on the chiral effects of PCBs, including 2,2',3,3',4,4',6,6'-octachlorobiphenyl, it was found that racemic octachlorobiphenyl and its individual enantiomers were weak inducers of cytochrome P-450, an important enzyme in drug metabolism. This study provides insights into the differential potency of PCB enantiomers on biological systems (Püttmann, Mannschreck, Oesch, & Robertson, 1989).
Henry's Law Constants and Environmental Behavior
A study measured the Henry's law constants for various PCB congeners, including this compound, at different temperatures. This research is significant for understanding the environmental behavior of PCBs, particularly their phase change between gaseous and dissolved states (Bamford, Poster, & Baker, 2000).
Solubility in Water/Alcohol Mixtures
The solubility of various PCBs, including this compound, was investigated in mixtures of water and n-alcohols. This study contributes to understanding the solubility behavior of PCBs in different solvent systems, which is crucial for environmental and chemical engineering applications (Li & Andren, 1994).
Tissue Distribution and Effects
Research on the distribution of various chlorobiphenyls, including this compound, in hematopoietic tissues of animals revealed significant accumulation and potential biological effects. This study is important for understanding the impact of PCBs on biological tissues and health (Beran, Brandt, & Slanina, 1983).
Mecanismo De Acción
Target of Action
2,2’,3,3’,4,4’,6,6’-Octachlorobiphenyl is a type of polychlorinated biphenyl (PCB) that primarily targets the xenobiotic chemical metabolizing enzymes . These enzymes play a crucial role in the metabolism and elimination of foreign substances from the body.
Biochemical Pathways
It is known that the compound’s interaction with xenobiotic metabolizing enzymes can influence various metabolic pathways, leading to downstream effects on the body’s ability to process and eliminate foreign substances .
Pharmacokinetics
Like other pcbs, it is known to have a high degree of bioaccumulation due to its lipophilic nature . This means that the compound can accumulate in the body over time, potentially leading to harmful health effects.
Result of Action
The molecular and cellular effects of 2,2’,3,3’,4,4’,6,6’-Octachlorobiphenyl’s action are largely related to its impact on xenobiotic metabolizing enzymes. By influencing these enzymes, the compound can affect the body’s ability to metabolize and eliminate various foreign substances . In some cases, this can lead to toxic effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2’,3,3’,4,4’,6,6’-Octachlorobiphenyl. For instance, the compound’s lipophilic nature means that it can accumulate in fatty tissues, which can influence its bioavailability and effects . Additionally, the compound’s stability and action can be affected by factors such as temperature, pH, and the presence of other substances in the environment.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
2,2’,3,3’,4,4’,6,6’-Octachlorobiphenyl plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The interaction with these enzymes can lead to the formation of reactive oxygen species, which can cause oxidative stress and damage to cellular components . Additionally, 2,2’,3,3’,4,4’,6,6’-Octachlorobiphenyl can bind to the aryl hydrocarbon receptor, a protein that regulates the expression of various genes involved in detoxification processes .
Cellular Effects
2,2’,3,3’,4,4’,6,6’-Octachlorobiphenyl has been shown to affect various types of cells and cellular processes. In hepatocytes, it can induce the expression of cytochrome P450 enzymes, leading to increased metabolism of other xenobiotics . This compound can also disrupt cell signaling pathways, such as the mitogen-activated protein kinase pathway, which is involved in cell growth and differentiation . Furthermore, 2,2’,3,3’,4,4’,6,6’-Octachlorobiphenyl can alter gene expression by binding to the aryl hydrocarbon receptor, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of 2,2’,3,3’,4,4’,6,6’-Octachlorobiphenyl involves several key interactions at the molecular level. This compound can bind to the aryl hydrocarbon receptor, leading to the activation of this receptor and subsequent changes in gene expression . Additionally, 2,2’,3,3’,4,4’,6,6’-Octachlorobiphenyl can inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, by forming stable complexes with these enzymes . This inhibition can lead to the accumulation of toxic metabolites and oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,3,3’,4,4’,6,6’-Octachlorobiphenyl can change over time. This compound is relatively stable and does not degrade easily, leading to long-term persistence in the environment and biological systems . In in vitro studies, prolonged exposure to 2,2’,3,3’,4,4’,6,6’-Octachlorobiphenyl has been shown to cause sustained oxidative stress and damage to cellular components . In in vivo studies, long-term exposure to this compound can lead to chronic health effects, such as liver damage and cancer .
Dosage Effects in Animal Models
The effects of 2,2’,3,3’,4,4’,6,6’-Octachlorobiphenyl vary with different dosages in animal models. At low doses, this compound can induce the expression of detoxification enzymes, such as cytochrome P450 enzymes, without causing significant toxicity . At high doses, 2,2’,3,3’,4,4’,6,6’-Octachlorobiphenyl can cause severe toxicity, including liver damage, immunosuppression, and cancer . Threshold effects have been observed, with certain doses leading to a sudden increase in toxicity .
Metabolic Pathways
2,2’,3,3’,4,4’,6,6’-Octachlorobiphenyl is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes can metabolize 2,2’,3,3’,4,4’,6,6’-Octachlorobiphenyl to form reactive metabolites, which can cause oxidative stress and damage to cellular components . Additionally, this compound can affect metabolic flux by altering the expression of genes involved in metabolism .
Transport and Distribution
Within cells and tissues, 2,2’,3,3’,4,4’,6,6’-Octachlorobiphenyl is transported and distributed through interactions with various transporters and binding proteins . This compound can bind to serum albumin, a protein that transports various molecules in the blood . Additionally, 2,2’,3,3’,4,4’,6,6’-Octachlorobiphenyl can accumulate in lipid-rich tissues, such as the liver and adipose tissue, due to its hydrophobic nature .
Subcellular Localization
The subcellular localization of 2,2’,3,3’,4,4’,6,6’-Octachlorobiphenyl can affect its activity and function. This compound can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . Additionally, 2,2’,3,3’,4,4’,6,6’-Octachlorobiphenyl can be found in the nucleus, where it can bind to the aryl hydrocarbon receptor and alter gene expression . Post-translational modifications, such as phosphorylation, can also affect the localization and activity of this compound .
Propiedades
IUPAC Name |
1,2,3,5-tetrachloro-4-(2,3,4,6-tetrachlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Cl8/c13-3-1-5(15)9(17)11(19)7(3)8-4(14)2-6(16)10(18)12(8)20/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDBBDKYNWRFMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Cl8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074134 | |
| Record name | 2,2',3,3',4,4',6,6'-Octachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33091-17-7 | |
| Record name | 2,2',3,3',4,4',6,6'-Octachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033091177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,3',4,4',6,6'-Octachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,3',4,4',6,6'-OCTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/600RQQ4YVA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzo[b]naphtho[1,2-d]thiophene](/img/structure/B1207054.png)
